9S-HODE is a Potent GPR132 Agonist (EC50 ~0.5 µM), Unlike Inactive Analogs
9S-HODE acts as a potent and direct agonist of the G protein-coupled receptor G2A (GPR132), a key stress-responsive receptor. In a heterologous expression system, 9S-HODE was identified as the strongest endogenous activator of GPR132 among tested lipids, with an EC50 of ~0.5 µM [1]. This potent activity is a defining characteristic of 9S-HODE and distinguishes it from other related oxidized lipids, which show weaker or no activation. The stereochemical specificity of this interaction is implied by the structural requirements for GPR132 activation, further underscoring the need for the defined S-enantiomer [1]. Through GPR132 activation, 9S-HODE promotes inflammatory signaling in various cell types, including keratinocytes and macrophages, contributing to processes like atherosclerosis progression [2].
| Evidence Dimension | Agonist potency (EC50) for GPR132 receptor |
|---|---|
| Target Compound Data | EC50: ~0.5 µM |
| Comparator Or Baseline | Other oxidized free fatty acids (e.g., lysophospholipids) and related lipids; Baseline: Inactive or significantly higher EC50 (>10 µM for LPC) |
| Quantified Difference | >20-fold more potent than weak antagonists like lysophosphatidylcholine (LPC >10 µM) |
| Conditions | Heterologous expression system in HEK293 or CHO-K1 cells |
Why This Matters
This nanomolar-range potency defines a primary, high-affinity molecular target for 9S-HODE, guiding its use in GPR132-related inflammation and atherosclerosis research.
- [1] MedChemExpress. G2A (GPR132) Target Information. View Source
- [2] Hattori T, et al. G2A plays proinflammatory roles in human keratinocytes under oxidative stress as a receptor for 9-hydroxyoctadecadienoic acid. J Invest Dermatol. 2008 May;128(5):1123-33. View Source
